N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide
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Overview
Description
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetylamino group at the 6-position and an amino group at the 3-position, along with a benzamide moiety substituted with amino and difluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the acetylamino and amino groups. The benzamide moiety is then synthesized separately and coupled with the pyridine derivative under specific reaction conditions.
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Step 1: Synthesis of 6-acetylamino-pyridin-3-yl derivative
- Starting material: 3-amino-pyridine
- Reagents: Acetic anhydride, pyridine
- Reaction conditions: Reflux in acetic anhydride and pyridine to introduce the acetylamino group at the 6-position.
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Step 2: Synthesis of 3-amino-2,6-difluoro-benzamide
- Starting material: 2,6-difluoro-benzoic acid
- Reagents: Thionyl chloride, ammonia
- Reaction conditions: Conversion of 2,6-difluoro-benzoic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia to form the benzamide.
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Step 3: Coupling of the two derivatives
- Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)
- Reaction conditions: The pyridine derivative and benzamide are coupled in the presence of EDCI and HOBt to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoro and amino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Pyrido[2,3-d]pyrimidin-7(8H)-ones
Uniqueness
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12F2N4O2 |
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Molecular Weight |
306.27 g/mol |
IUPAC Name |
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N4O2/c1-7(21)19-11-5-2-8(6-18-11)20-14(22)12-9(15)3-4-10(17)13(12)16/h2-6H,17H2,1H3,(H,20,22)(H,18,19,21) |
InChI Key |
AKKKLGNOGDHQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
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